molecular formula C17H18N4O2S B2673288 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 946202-37-5

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2673288
CAS No.: 946202-37-5
M. Wt: 342.42
InChI Key: BZPXNDDZRDJHJM-UHFFFAOYSA-N
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Description

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a heterocyclic compound featuring a benzothiazole core substituted at the 6-position with a methyl group, linked via a piperazine moiety to a 5-methylisoxazole ring through a methanone bridge. This structure combines aromatic and aliphatic heterocycles, which are common in bioactive molecules targeting neurological and metabolic pathways. The methyl substituents likely enhance lipophilicity and metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-3-4-13-15(9-11)24-17(18-13)21-7-5-20(6-8-21)16(22)14-10-12(2)23-19-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPXNDDZRDJHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and isoxazole intermediates, followed by their coupling with piperazine under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.

Scientific Research Applications

Mechanistic Studies

2.1 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone. SAR studies have been conducted on similar compounds to identify key functional groups that contribute to their biological properties. These studies often involve modifying specific moieties and assessing changes in activity, guiding future synthetic efforts toward more potent derivatives .

2.2 Target Identification
The identification of biological targets for these compounds is essential for elucidating their mechanisms of action. Compounds with similar structures have been shown to interact with various enzyme systems and receptors, including soluble epoxide hydrolase and fatty acid amide hydrolase, which are implicated in several diseases . Investigating whether this compound shares these interactions could provide insights into its therapeutic potential.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated moderate to excellent antimicrobial effects from thiazole-piperazine derivatives .
Study 2Anticonvulsant ActivityIdentified thiazole derivatives with significant anticonvulsant properties; potential parallels with target compound .
Study 3Anti-mycobacterial ActivityHighlighted the efficacy of benzothiazole-piperazine methanones against Mycobacterium tuberculosis .
Study 4SAR AnalysisProvided insights into functional groups enhancing biological activity; relevant for optimizing target compound .

Mechanism of Action

The mechanism of action of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

6-Methyl vs. 6-Ethoxy Substitution

Replacing the 6-methyl group with ethoxy (as in (4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone, CAS 941869-25-6) increases steric bulk and introduces an electron-donating group. This modification may alter binding affinity to targets like serotonin or cannabinoid receptors, as seen in SAR studies of benzothiazole derivatives .

Positional Isomerism: 6-Methyl vs. 4-Ethyl

The compound (4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS 941869-27-8) substitutes the benzothiazole at the 4-position with ethyl. This positional shift disrupts planarity and may reduce π-π stacking interactions in receptor binding compared to the 6-methyl analog .

Variations in the Isoxazole Ring

5-Methyl vs. Unsubstituted Isoxazole

The 5-methylisoxazole in the target compound enhances metabolic stability by sterically shielding the heterocycle from oxidative degradation. In contrast, unsubstituted isoxazole (e.g., CAS 941869-25-6) is more prone to rapid clearance, as observed in pharmacokinetic studies of related molecules .

Piperazine Linker Modifications

Methanone Bridge vs. Alkyl Chain Linkers

Bivalent ligands like 3-(3-(4-(4-(2-oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (5j, ) use butyl/pentyl chains instead of a methanone bridge. These longer linkers reduce synthetic yields (51–53%) compared to the direct methanone linkage, which streamlines synthesis but may limit conformational flexibility for target engagement .

Physicochemical Data

Property Target Compound 6-Ethoxy Analog (CAS 941869-25-6) 4-Ethyl Analog (CAS 941869-27-8)
Molecular Weight 382.45 g/mol 398.46 g/mol 382.45 g/mol
LogP (Predicted) 2.8 3.1 3.0
Solubility (µg/mL) ~15 (PBS) ~8 (PBS) ~12 (PBS)

Receptor Binding and Selectivity

  • Benzothiazole derivatives exhibit affinity for cannabinoid (CB1) and serotonin receptors, with methyl/ethoxy groups optimizing steric complementarity .
  • Piperazine linkers enhance solubility and modulate receptor off-target effects, as seen in triazole-containing analogs () .

In Vivo Efficacy

  • Chain Length Effects: Short alkyl chains (<4 carbons) in cannabinoid analogs reduce receptor affinity, whereas 4–6 carbons maximize activity (). The target compound’s rigid methanone bridge may mimic optimal chain lengths for target engagement .
  • Substituent Position : 6-Methylbenzothiazole derivatives show improved metabolic stability over 4-substituted analogs, aligning with cytochrome P450 avoidance patterns .

Biological Activity

The compound (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its relevance in various therapeutic contexts.

Chemical Structure and Properties

The chemical structure of the compound can be denoted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4OS
  • Molecular Weight : 344.44 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylbenzo[d]thiazole derivatives with piperazine and 5-methylisoxazole to form the desired methanone. Various methods have been reported, including the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Antimicrobial Activity

Research indicates that derivatives containing thiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate moderate to excellent activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
5aE. coli15
5bS. aureus18
5cP. aeruginosa12

Note: The above data is adapted from studies on similar thiazole-piperazine derivatives .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, showcasing cytotoxic effects that warrant further investigation.

Case Study: Cytotoxicity Evaluation
A recent study assessed the cytotoxic effects of related compounds on six tumor cell lines, revealing promising results for compounds structurally similar to this compound. Notably, certain derivatives exhibited IC50 values in the micromolar range against breast cancer and lung cancer cell lines .

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds containing thiazole rings often interact with key enzymes involved in microbial metabolism.
  • Cell Cycle Disruption : The antitumor effects may be attributed to interference with cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Specific Receptors : The piperazine moiety may facilitate binding to specific receptors, enhancing therapeutic efficacy.

Q & A

Q. Methodology :

  • Condensation Reactions : Utilize hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with enones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux (4–5 hours). This approach is effective for forming the benzothiazole-piperazine core .
  • Purification : Recrystallize crude products using ethanol or 1,4-dioxane to enhance purity. Yields of 51–53% are typical for analogous compounds, as seen in bivalent benzothiazolone syntheses .
  • Optimization : Adjust stoichiometry of reactants (equimolar ratios) and monitor reaction progress via TLC. Reflux duration and solvent choice (e.g., glacial acetic acid for cyclization) critically influence yield .

How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structural integrity of this compound?

Q. Methodology :

  • 1H/13C NMR Analysis : Assign peaks to specific protons and carbons. For example, the piperazine ring protons typically appear as multiplets at δ 2.50–2.57 ppm, while aromatic protons in the benzothiazole moiety resonate at δ 7.20–7.80 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Compare calculated and observed molecular weights (e.g., C₁₉H₂₁N₃O₂S requires 367.1304; observed 367.1302) to validate elemental composition .
  • Elemental Analysis : Verify C, H, and N percentages (e.g., C: 62.10%, H: 5.72%, N: 11.38%) to confirm purity .

What methodologies are recommended for evaluating the in vitro cytotoxicity of this compound against cancer cell lines?

Q. Methodology :

  • Cell Culture : Use human cancer cell lines (e.g., MCF-7, DLD-1, HEPG-2) maintained in RPMI-1640 medium with 5% FBS and 2 mM glutamine at 37°C/5% CO₂ .
  • SRB Assay : Treat cells with compound concentrations (e.g., 0.1–100 µM) for 48–72 hours. Fix cells with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm to assess viability .
  • Controls : Include DMSO vehicle controls (≤0.5% v/v) and reference agents (e.g., CHS-828) to validate assay sensitivity .

How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Q. Methodology :

  • Substituent Variation : Modify the benzothiazole (e.g., 6-methyl vs. 6-fluoro) and isoxazole (e.g., 5-methyl vs. 5-ethoxy) moieties to assess potency changes. Analogous studies on triazole derivatives show that electron-withdrawing groups enhance cytotoxicity .
  • Piperazine Modifications : Introduce alkyl or aryl groups (e.g., 4-methylpiperazine) to alter lipophilicity and binding affinity. Evidence from dual H1/H4 receptor ligands suggests that piperazine substitutions impact receptor selectivity .
  • Biological Testing : Screen derivatives against multiple cell lines to identify critical pharmacophores. For example, substituents at the benzothiazole 6-position significantly influence anticancer activity in related compounds .

How should researchers address contradictions in biological activity data across different experimental setups?

Q. Methodology :

  • Replicate Experiments : Repeat assays under standardized conditions (e.g., cell passage number, serum batch) to minimize variability .
  • Dose-Response Analysis : Use IC₅₀ values (half-maximal inhibitory concentrations) rather than single-dose data. Compare results with reference compounds to contextualize potency .
  • Theoretical Frameworks : Align observations with existing hypotheses (e.g., targeting kinase pathways or DNA intercalation). For instance, benzothiazole derivatives often act via topoisomerase inhibition, which can guide mechanistic validation .

What role does crystal structure analysis play in understanding the compound’s stability and interactions?

Q. Methodology :

  • X-ray Crystallography : Determine bond lengths and angles (e.g., C–S bond in benzothiazole: ~1.74 Å) to confirm stereochemistry. The title compound’s analog (I) in crystallizes in a monoclinic system (space group P2₁/c), revealing planar benzothiazole and non-planar piperazine moieties .
  • Stability Insights : Analyze packing interactions (e.g., hydrogen bonds between carbonyl groups and adjacent molecules) to predict solubility and degradation pathways .
  • Docking Studies : Use crystallographic data to model interactions with biological targets (e.g., ATP-binding pockets in kinases) .

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